molecular formula C14H18NNaO4S B13306054 Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate

Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate

Cat. No.: B13306054
M. Wt: 319.35 g/mol
InChI Key: PFJGIKUVFVVPKD-UHFFFAOYSA-M
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Description

Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate is a chemical compound with the molecular formula C14H18NNaO4S and a molecular weight of 319.35 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a propanoate moiety. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate typically involves the reaction of 4-(piperidin-1-ylsulfonyl)benzaldehyde with sodium propanoate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

  • Sodium 3-[4-(morpholin-1-ylsulfonyl)phenyl]propanoate
  • Sodium 3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanoate
  • Sodium 3-[4-(piperazin-1-ylsulfonyl)phenyl]propanoate

Comparison: Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate is unique due to its piperidine ring, which imparts specific chemical and biological properties. Compared to its analogs, it exhibits higher stability and selectivity in enzyme inhibition. The presence of the piperidine ring also enhances its solubility and bioavailability, making it a preferred choice in various applications .

Biological Activity

Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C14H18NNaO4S
  • Molecular Weight : Approximately 319.35 g/mol

The compound features a piperidine ring linked to a phenyl group via a sulfonamide moiety, which contributes to its unique chemical properties and biological activities .

Antimicrobial Properties

Research has indicated that compounds containing piperidine and sulfonamide groups exhibit notable antibacterial activity. This compound has shown promise in inhibiting the growth of various bacteria, highlighting its potential as an antimicrobial agent. The sulfonamide functionality is particularly significant in this regard, as it is known for its ability to interfere with bacterial folic acid synthesis .

Anticancer Effects

The compound has been investigated for its anticancer properties, particularly in targeting cancer cells with specific dependencies. For instance, studies have shown that it can act as an inhibitor of PRMT5, an enzyme implicated in the proliferation of certain cancer types. The interaction with PRMT5 leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : By binding to specific enzymes like PRMT5, it disrupts their normal function, leading to reduced cell viability in cancer cells.
  • Impact on Folic Acid Metabolism : Its sulfonamide group allows it to mimic para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase and thus folate synthesis in bacteria .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.
  • Cancer Cell Line Studies : In vitro experiments showed that the compound induced apoptosis in various cancer cell lines, including those lacking the MTAP gene, which is often deleted in cancers. The IC50 values obtained from these studies indicated effective concentrations for therapeutic use .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
4-(Piperidin-1-ylsulfonyl)anilineStructureLacks propanoate group; used in dye synthesis.
4-(Piperidine)sulfonamideStructureSimple sulfonamide; known for antibacterial properties.
N-(Piperidin-1-yl)-2-thiazolecarboxamideStructureContains thiazole; explored for anticancer activity.

This compound stands out due to its combination of sulfonamide functionality with a carboxylic acid derivative, potentially enhancing its solubility and bioactivity compared to other similar compounds.

Properties

Molecular Formula

C14H18NNaO4S

Molecular Weight

319.35 g/mol

IUPAC Name

sodium;3-(4-piperidin-1-ylsulfonylphenyl)propanoate

InChI

InChI=1S/C14H19NO4S.Na/c16-14(17)9-6-12-4-7-13(8-5-12)20(18,19)15-10-2-1-3-11-15;/h4-5,7-8H,1-3,6,9-11H2,(H,16,17);/q;+1/p-1

InChI Key

PFJGIKUVFVVPKD-UHFFFAOYSA-M

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)[O-].[Na+]

Origin of Product

United States

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